Usp7-IN-1 -

Usp7-IN-1

Catalog Number: EVT-253391
CAS Number:
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
USP7-IN-1 is a novel selective and reversible inhibitor of USP7 with IC50 of 33 uM; less or no inhibition on USP5, USP8, Uch-L1, Uch-L3 and Caspase(IC50>200 uM); HCT116 cell viability GI50 is 67 uM.IC50 value: 33 uMTarget: USP7 selective inhibitorPreparation of quinazoline derivatives useful as selective and reversible inhibitors of USP7By Colland, Frederic; Gourdel, Marie-EdithFrom PCT Int. Appl. (2013), WO 2013030218 A1 20130307.
Overview

Ubiquitin-specific protease 7, also known as USP7, is a crucial enzyme involved in the regulation of various cellular processes through its deubiquitination activity. This enzyme plays a significant role in the stabilization of proteins, particularly those involved in the DNA damage response and apoptosis. USP7 has garnered attention for its implications in cancer biology due to its high expression levels in various tumors and its ability to modulate the stability of tumor suppressor proteins like p53 and its negative regulator, MDM2 (Murine Double Minute 2) .

Source

USP7 was first identified as a deubiquitinating enzyme in the early 2000s. It is encoded by the gene located on chromosome 16p13.2 and consists of 1,102 amino acids. The protein features three major domains: an N-terminal tumor necrosis factor receptor-associated factor domain, a central catalytic domain, and a C-terminal tandem ubiquitin-like domain .

Classification

USP7 belongs to the family of deubiquitinating enzymes, which are classified based on their catalytic mechanisms and substrate specificity. It is categorized under the cysteine proteases due to the presence of a catalytic cysteine residue that plays a pivotal role in its enzymatic function .

Synthesis Analysis

Methods

The synthesis of USP7 inhibitors like Usp7-IN-1 typically involves high-throughput screening techniques to identify small molecules that can effectively inhibit USP7 activity. In recent studies, researchers have employed prokaryotic expression systems to produce the catalytic domain of USP7 for subsequent screening against various compounds .

Technical Details

The purification process generally includes cell lysis using buffers containing Tris, sodium chloride, and reducing agents followed by ultrasonication and centrifugation. The supernatant is then subjected to affinity chromatography using HisTrap columns, followed by size exclusion chromatography to achieve high purity levels .

Molecular Structure Analysis

Structure

The molecular structure of USP7 reveals a complex arrangement with three main domains:

  • N-terminal TRAF domain: Involved in substrate recognition.
  • Catalytic domain: Contains the active site where deubiquitination occurs.
  • C-terminal ubiquitin-like domains: Enhance substrate binding and catalytic activity .

Data

The catalytic core comprises conserved regions that facilitate interaction with ubiquitin substrates. Notably, the enzyme's structure includes a unique "switching loop" that undergoes conformational changes upon substrate binding, aligning the catalytic triad (Cys223, His464, Asp481) for optimal activity .

Chemical Reactions Analysis

Reactions

USP7 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and substrate proteins through a three-step mechanism:

  1. Binding: The enzyme binds to ubiquitinated substrates.
  2. Acylation: The catalytic cysteine forms an acyl-enzyme intermediate with ubiquitin.
  3. Deacylation: Hydrolysis releases free ubiquitin and regenerates the active enzyme .

Technical Details

The reaction mechanism involves precise coordination between the enzyme's active site and the substrate's ubiquitin moiety. Studies have shown that USP7 preferentially cleaves ubiquitin moieties linked via Lys48 over those linked via Lys63 .

Mechanism of Action

Process

USP7 exerts its effects primarily by stabilizing key regulatory proteins involved in cellular responses to stress and damage. By removing ubiquitin chains from target proteins such as p53 and MDM2, USP7 prevents their degradation via the proteasome pathway .

Data

Upon DNA damage, USP7's affinity for MDM2 decreases due to phosphorylation events, allowing it to bind p53 instead. This shift is critical for initiating p53-dependent DNA damage responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 135 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Solubility: Soluble in aqueous buffers typically used for protein purification.
  • Stability: Sensitive to heat and denaturing agents; requires careful handling during purification and storage.

Relevant analyses indicate that USP7 maintains structural integrity under physiological conditions but may undergo conformational changes upon ligand binding or post-translational modifications .

Applications

Scientific Uses

USP7 inhibitors like Usp7-IN-1 are being explored for their potential therapeutic applications in cancer treatment. By inhibiting USP7 activity, these compounds can enhance the degradation of oncogenic proteins, thereby restoring normal cellular functions and promoting apoptosis in cancer cells . Additionally, understanding USP7's role in DNA repair mechanisms opens avenues for developing treatments that target DNA damage response pathways in various malignancies .

Introduction to USP7 as a Therapeutic Target in Oncology

Ubiquitin-Proteasome System (UPS) and Deubiquitinating Enzymes (DUBs) in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is the primary non-lysosomal pathway for intracellular protein degradation in eukaryotic cells. It regulates critical processes, including cell cycle progression, stress response, DNA repair, and immune signaling [2] [4]. Ubiquitination involves a cascade of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes that attach ubiquitin molecules to substrate proteins, marking them for proteasomal degradation. This process is dynamically reversed by deubiquitinating enzymes (DUBs), which hydrolyze isopeptide bonds between ubiquitin and substrate proteins, thereby rescuing targets from degradation or altering their activity/localization [2] [9].

Over 100 human DUBs exist, classified into seven families based on catalytic domain structure: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado–Josephin domain proteases (MJDs), motif-interacting with ubiquitin-containing novel DUB family (MINDYs), zinc finger with USP domain (ZUFSP), and JAB1/MPN/MOV34 metalloenzymes (JAMMs) [3] [8]. DUB dysregulation is implicated in cancer pathogenesis through aberrant stabilization of oncoproteins or destabilization of tumor suppressors [2].

Table 1: Major DUB Families and Functional Characteristics

DUB FamilyRepresentative MembersCatalytic MechanismKey Substrates
USPUSP7, USP14Cysteine proteasep53, MDM2, PTEN
OTUOTUB1, OTUD3Cysteine proteasep53, K48-linked chains
JAMMPSMD14, BRCC36Zinc metalloproteaseProteasomal subunits
UCHUCHL1, UCHL3Cysteine proteaseUbiquitin precursors

USP7/HAUSP: Structural Domains and Catalytic Mechanisms

Ubiquitin-specific protease 7 (USP7), or herpesvirus-associated USP (HAUSP), is a 1,102-amino-acid cysteine protease and one of the most extensively studied DUBs. Its multidomain architecture comprises:

  • An N-terminal TRAF-like domain (residues 53–206) for substrate recognition via P/AxxS motifs
  • A central catalytic core (residues 208–560) with palm, thumb, and fingers subdomains forming a papain-like fold
  • Five C-terminal ubiquitin-like (UBL) domains (UBL1–5; residues 560–1083) that regulate catalytic activity through allosteric mechanisms [5] [8]

The catalytic triad (Cys223, His464, Asp481) resides in a cleft between the palm and thumb subdomains. USP7 exists in a catalytically inactive conformation until ubiquitin binding induces structural rearrangement, aligning the triad for nucleophilic attack on the isopeptide bond. The catalytic mechanism involves:

  • Deprotonation of Cys223 by His464
  • Nucleophilic attack on ubiquitin’s C-terminal glycine
  • Formation of an acyl-enzyme intermediate
  • Hydrolysis by water to release deubiquitinated substrate [5] [6]

Notably, USP7 preferentially cleaves Lys48-linked polyubiquitin chains [5]. Resistance mutations like V517F in the catalytic domain can arise under inhibitor pressure, altering the binding pocket conformation and reducing inhibitor affinity through steric hindrance [5].

USP7’s Role in Oncogenic Pathways: p53-MDM2 Axis, DNA Repair, and Epigenetic Regulation

USP7 stabilizes numerous oncoproteins and tumor suppressors, positioning it at the nexus of cancer-relevant pathways:

p53-MDM2 Axis

USP7 deubiquitinates both p53 and its E3 ligase MDM2, creating a dynamic equilibrium. Under physiological conditions, USP7 preferentially stabilizes MDM2, promoting p53 degradation. Inhibition shifts this balance, destabilizing MDM2 and activating p53-mediated cell cycle arrest (via p21) and apoptosis (via Bax, Puma) [7] [9]. In TP53 wild-type cancers, USP7 inhibitors induce potent p53-dependent cytotoxicity [7].

DNA Damage Response

USP7 stabilizes DNA repair factors like mediator of DNA damage checkpoint 1 (MDC1) and claspin. In cervical cancer, USP7 associates with the MRE11-RAD50-NBS1 (MRN)-MDC1 complex to facilitate double-strand break repair, conferring resistance to genotoxic therapies [3] [10].

Epigenetic Regulation

USP7 deubiquitinates epigenetic modifiers including DNA methyltransferase 1 (DNMT1) and UHRF1, promoting gene silencing. In colorectal cancer, USP7 stabilizes β-catenin via RNF220, activating Wnt signaling and driving tumor progression [3] [8].

Immune Evasion

USP7 stabilizes programmed death-ligand 1 (PD-L1) in tumor cells and supports regulatory T cell (Treg) function by deubiquitinating Foxp3 and Tip60. This suppresses anti-tumor immunity and promotes an immunosuppressive microenvironment [1] [9].

Table 2: Key USP7 Substrates and Oncogenic Roles

SubstrateFunctionCancer Relevance
MDM2E3 ligase for p53Promotes p53 degradation; overexpressed in sarcomas
PTENTumor suppressor phosphataseNuclear exclusion linked to prostate cancer progression
β-cateninTranscriptional co-activatorDrives Wnt signaling in colorectal cancer
PD-L1Immune checkpoint proteinMediates T-cell exhaustion in multiple cancers
FOXP3Treg transcription factorSupports immunosuppressive microenvironment

Rationale for Targeting USP7 in Cancer Therapy

USP7 is overexpressed in multiple malignancies (e.g., myeloma, prostate cancer, gastric cancer), correlating with poor prognosis [2] [4]. In gastric cancer, USP7 overexpression associates with advanced stage and reduced disease-free survival, while its ablation stabilizes p53, induces G1 arrest, and suppresses xenograft growth [4].

Therapeutic targeting offers three key advantages:

  • p53 Reactivation: USP7 inhibition provides an alternative route to activate p53 in MDM2-overexpressing tumors resistant to MDM2-p53 inhibitors [7].
  • Synergy with Standard Therapies: USP7 inhibitors synergize with DNA-damaging agents, BCL2 inhibitors (e.g., venetoclax in AML), and proteasome inhibitors (e.g., bortezomib in myeloma) by disabling parallel survival pathways [6] [9].
  • Immunomodulation: USP7 blockade reduces PD-L1 expression and Treg function, potentially enhancing response to immune checkpoint inhibitors [1] [9].

Resistance mechanisms (e.g., V517F mutation) highlight the need for next-generation inhibitors targeting alternative USP7 conformations or allosteric sites [5]. Despite challenges in achieving selectivity among USPs, advances in covalent inhibitors (e.g., XL177A) and non-covalent allosteric compounds (e.g., GNE-6640) offer promising strategies to translate USP7 inhibition into clinical efficacy [5] [7] [9].

Properties

Product Name

Usp7-IN-1

IUPAC Name

7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2

InChI Key

CITWIBXKKHFDFM-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4

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